molecular formula C6H8NO6P B14632312 Phosphoric acid;pyridine-4-carboxylic acid CAS No. 54389-10-5

Phosphoric acid;pyridine-4-carboxylic acid

Katalognummer: B14632312
CAS-Nummer: 54389-10-5
Molekulargewicht: 221.10 g/mol
InChI-Schlüssel: SSBVMUQBLWDMNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid;pyridine-4-carboxylic acid is a compound that combines phosphoric acid (H₃PO₄) and pyridine-4-carboxylic acid (also known as isonicotinic acid). Phosphoric acid is a triprotic acid commonly used in fertilizers, food flavoring, and industrial applications. Pyridine-4-carboxylic acid is an organic compound with the formula C₆H₅NO₂, known for its role in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphoric acid can be synthesized by reacting phosphorus pentoxide (P₂O₅) with water. Pyridine-4-carboxylic acid is typically synthesized through the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate (KMnO₄) or other oxidizing agents .

Industrial Production Methods

Industrial production of phosphoric acid involves the wet process, where phosphate rock is treated with sulfuric acid (H₂SO₄) to produce phosphoric acid and calcium sulfate (gypsum). Pyridine-4-carboxylic acid is produced on an industrial scale through the catalytic oxidation of 4-methylpyridine .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid undergoes various reactions, including:

Pyridine-4-carboxylic acid undergoes:

Common Reagents and Conditions

Major Products

Wirkmechanismus

Phosphoric acid acts as a proton donor in various biochemical reactions, playing a crucial role in energy transfer through the formation of ATP (adenosine triphosphate). Pyridine-4-carboxylic acid derivatives, such as isoniazid, inhibit the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting their antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyridine-4-carboxylic acid is unique due to its specific use in the synthesis of isoniazid, a critical drug in the treatment of tuberculosis. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

54389-10-5

Molekularformel

C6H8NO6P

Molekulargewicht

221.10 g/mol

IUPAC-Name

phosphoric acid;pyridine-4-carboxylic acid

InChI

InChI=1S/C6H5NO2.H3O4P/c8-6(9)5-1-3-7-4-2-5;1-5(2,3)4/h1-4H,(H,8,9);(H3,1,2,3,4)

InChI-Schlüssel

SSBVMUQBLWDMNM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C(=O)O.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.